molecular formula C18H20FN3O B2863893 3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide CAS No. 2415504-52-6

3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide

Cat. No.: B2863893
CAS No.: 2415504-52-6
M. Wt: 313.376
InChI Key: DWKICOIGGXFJLG-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is a synthetic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced through nucleophilic substitution reactions.

    Attachment of the 2-Fluorophenyl Group: The 2-fluorophenyl group is attached via electrophilic aromatic substitution reactions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amide bond formation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-21(15-12-22(13-15)17-8-4-5-11-20-17)18(23)10-9-14-6-2-3-7-16(14)19/h2-8,11,15H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKICOIGGXFJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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